molecular formula C17H25NO4 B1679840 Nonivamide CAS No. 2444-46-4

Nonivamide

Cat. No. B1679840
CAS RN: 2444-46-4
M. Wt: 293.4 g/mol
InChI Key: FNBNWGZSHKLXGF-UHFFFAOYSA-N
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Description

Nonivamide, also known as pelargonic acid vanillylamide or PAVA, is an organic compound and a capsaicinoid . It is an amide of pelargonic acid (n-nonanoic acid) and vanillyl amine . Nonivamide is present in chili peppers but is commonly manufactured synthetically . It is more heat-stable than capsaicin .


Synthesis Analysis

Nonivamide has been synthesized using Saccharomyces cerevisiae, a type of yeast . The yeast was engineered to express multiple copies of an amine transaminase from Chromobacterium violaceum (CvTA), along with an NADH-dependent alanine dehydrogenase from Bacillus subtilis (BsAlaDH) to enable efficient reductive amination of vanillin .


Molecular Structure Analysis

Nonivamide has a molecular formula of C17H27NO3 . Its average mass is 293.401 Da and its monoisotopic mass is 293.199097 Da . The structure of Nonivamide consists of a vanilloid moiety and an acyl chain connected by an amide bond .


Chemical Reactions Analysis

Nonivamide, like other capsaicinoids, acts on the vanilloid receptors located in the peripheral afferent nerve fibers . It provides short-acting irritant and algesic properties .


Physical And Chemical Properties Analysis

Nonivamide is a white to off-white powder . It has a pungent odor and is insoluble in water but soluble in methanol . It has a density of 1.10 g/cm3 and a melting point of 54 °C .

Scientific Research Applications

Antifouling Activity and Environmental Toxicology

Nonivamide, a synthetic derivative of natural capsaicin, has shown effective antifouling activity. However, its environmental impact, particularly its toxic effects on marine life, is a matter of concern. Studies have investigated its inhibitory effects and toxicity mechanism on marine microalgae, such as Phaeodactylum tricornutum, revealing that nonivamide can cause oxidative damage by inducing reactive oxygen species overproduction. This toxicity limits its application in antifouling paints (Zhou et al., 2013). Another study assessed the ecotoxicity of nonivamide using marine microalgae, Chlorella vulgaris and Platymonas sp., to understand its environmental risk. The natural degradation of nonivamide in seawater significantly decreased its toxicity and environmental risk on microalgae (Liu et al., 2016).

Medical and Pharmaceutical Applications

  • Weight Management : A study highlighted that a daily intake of 0.15 mg nonivamide in a protein-based product formulation helped moderately overweight subjects maintain a healthy body composition. The study also observed an increase in postprandial plasma serotonin after nonivamide treatment (Hochkogler et al., 2017).

  • Topical Application for Skin and Muscle : Nonivamide has been tested in various topical formulations for skin and muscle applications. Hydrogel formulations containing nonivamide showed promising results in skin permeation and penetration studies. These formulations are being explored for the treatment of chronic pruritus and other skin conditions (Heck et al., 2017).

  • Cardiovascular Effects : Nonivamide's impact on the cardiovascular system has been studied, revealing its effects on blood pressure and heart rate. Intravenous injection of nonivamide produced various pressure responses and bradycardia in animal models. These effects were attributed to the activation of autonomic and sensory neurons (Lo Yi-Ching et al., 1994).

Insecticidal Activities

Nonivamide's potential as an insecticide has been explored, but studies have found that both capsaicin and synthetic nonivamide did not exhibit significant insecticidal activities against certain pests like Plutella xyllostella and Aphis craccivora. This suggests that further research is needed to understand its potential in pest control (Xue, 2012).

Solubility and Formulation Studies

The solubility of nonivamide in various solvents and its correlation with temperature has been studied. This research is crucial for pharmaceutical formulations, as solubility plays a key role in the effectiveness of drug delivery systems (Cao et al., 2014)

Safety And Hazards

Nonivamide is toxic if swallowed and causes skin irritation . It may cause an allergic skin reaction and serious eye damage . It may also cause respiratory irritation .

Future Directions

Nonivamide has been found to have potential anti-Alzheimer’s disease (AD) activity . It has been suggested that Nonivamide may be a potential compound for anti-AD treatment and needs to be further studied in the future .

properties

IUPAC Name

N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide
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InChI

InChI=1S/C17H27NO3/c1-3-4-5-6-7-8-9-17(20)18-13-14-10-11-15(19)16(12-14)21-2/h10-12,19H,3-9,13H2,1-2H3,(H,18,20)
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InChI Key

RGOVYLWUIBMPGK-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
Source PubChem
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Molecular Formula

C17H27NO3
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DSSTOX Substance ID

DTXSID1034769
Record name N-Vanillylnonanamide
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Molecular Weight

293.4 g/mol
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Physical Description

Powder with a stinging odor; [Sigma-Aldrich MSDS], Solid, White powder or crystals; odourless
Record name Nonivamide
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Record name Nonivamide
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Solubility

Soluble in water (slightly), slightly, Slightly soluble in water, Soluble (in ethanol)
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Mechanism of Action

Nonivamide is a naturally occurring analog of [DB06774], isolated from peppers, described to produce effects similar to [DB06774]. It is an agonist of the VR1 (vanilloid/TRPV1 receptor). It serves as a transient agonist of these receptors, which are potentiated by pro-inflammatory drugs, a phenomenon that leads to thermal hyperalgesia, or increased heat sensation. Nonivamide has been shown to stimulate afferent neurons with about half the potency of [DB06774]. Agonism of the VR1 (TRPV1) (vanilloid) receptor by Nonivamide was demonstrated to induce the release of Ca2+ from the endoplasmic reticulum (ER) of human lung cells, producing ER stress and cell death [MSDS]. Nonivamide, like other capsaicinoids, acts on the vanilloid receptors located in the peripheral afferent nerve fibers, providing short-acting irritant and algesic properties. Applied dermally, these substances act by stimulating sensitive chemoreceptors of the skin and by reflex, hyperemia and a local elevation in temperature. After repetitive administration, capsaicinoids have been reported to lead to desensitization to nociceptive stimuli possibly by long-acting depletion of peptide neurotransmitters (substance P) from peripheral sensory neurons. Capsaicinoids can modulate muscle tone (in bladder, bronchus etc.). Intravenous injection of nonivamide to rats (10 μg/kg) has been found to lead to bradycardia. The cardiovascular effects are partly explained by substance P release. Nonivamide given to rats subcutaneously (1 mg/kg) was found to cause body temperature decrease, vasodilatation, and increased salivation. Capsaicinoids have shown to illicit bronchospastic effects in guinea pigs. Capsaicin and its analogs were reported to increase barbiturate sleeping time in rats by interacting with hepatic metabolizing enzymes.
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Product Name

Nonivamide

CAS RN

2444-46-4
Record name Nonivamide
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Record name Nonivamide [INN]
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Record name Nonanamide, N-[(4-hydroxy-3-methoxyphenyl)methyl]-
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Melting Point

124.00 to 128.00 °C. @ 760.00 mm Hg
Record name Nonivamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,130
Citations
Q Cai, Q Yu, W Liang, H Li, J Liu, H Li… - Journal of Medicinal …, 2022 - ACS Publications
Antibiotic resistance is emerging as a “global public health concern”. To address the growing epidemic of multidrug-resistant pathogens, the development of novel antimicrobials is …
Number of citations: 3 pubs.acs.org
B Rohm, AK Holik, MM Somoza… - Molecular nutrition & …, 2013 - Wiley Online Library
… Here, we studied the effect of nonivamide on dopamine and serotonin release in neural SH-SY5Y cells and investigated whether nonivamide evokes a Ca 2+ -dependent …
Number of citations: 47 onlinelibrary.wiley.com
Z Blahova, JC Holm, T Weiser, E Richter… - Journal of Pain …, 2016 - Taylor & Francis
Background/objective Low back pain affects many patients and has a high socioeconomic impact. Topical capsaicinoids have been used for decades to treat musculoskeletal pain. This …
Number of citations: 13 www.tandfonline.com
Z Wojnarowska, L Hawelek, M Paluch… - The Journal of …, 2011 - pubs.aip.org
… Nonivamide is a synthetic substitute for … Nonivamide is also used as the raw material for new type of biological pesticides. In view of the potential for important applications of nonivamide…
Number of citations: 14 pubs.aip.org
J Walker, JP Ley, J Schwerzler, B Lieder… - Molecular Nutrition & …, 2017 - Wiley Online Library
… However, the influence of nonivamide on LPS-induced … that the less pungent nonivamide possessed similar efficacies as … -inflammatory potential of nonivamide in comparison with the …
Number of citations: 41 onlinelibrary.wiley.com
N Muratovska, C Grey, M Carlquist - Microbial Cell Factories, 2022 - Springer
… was screened for nonivamide production from supplemented … (CaAT) was most efficient for nonivamide formation in yeast, … 1 nonivamide in a controlled bioreactor setup, demonstrating …
Number of citations: 7 link.springer.com
JY Fang, PC Wu, YB Huang, YH Tsai - International journal of …, 1996 - Elsevier
Nonivamide (NVA) and nonpungent sodium nonivamide acetate (SNA) are both synthetic derivatives of capsaicin. In this study, in vivo systemic drug plasma data of capsaicin, NVA and …
Number of citations: 39 www.sciencedirect.com
M Stücker, T Reuther, K Hoffmann, B Aicher… - Skin Pharmacology and …, 1999 - karger.com
… The hyperemic responses after application of nonivamide in an oil-in-water (O/W) … of nonivamide and nicoboxil in the same preparations. Applied as a water-free ointment, nonivamide …
Number of citations: 12 karger.com
YY Wang, CT Hong, WT Chiu, JY Fang - International journal of …, 2001 - Elsevier
The purpose of this study was designed to investigate the in vitro and in vivo skin absorption of capsaicin and nonivamide from hydrogels. Various commercialized creams of capsaicin …
Number of citations: 154 www.sciencedirect.com
CA Reilly, DJ Crouch, GS Yost, AA Fatah - Journal of Chromatography A, 2001 - Elsevier
… , dihydrocapsaicin, and nonivamide in pepper spray products. Because nonivamide is often used … and have quantified capsaicin, dihydrocapsaicin, and nonivamide in these products. …
Number of citations: 172 www.sciencedirect.com

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